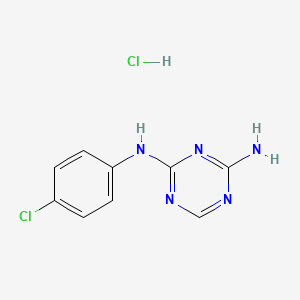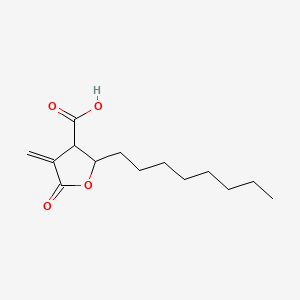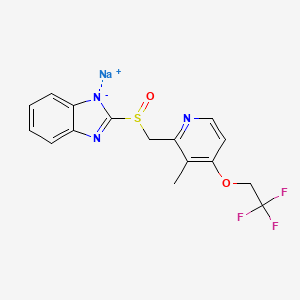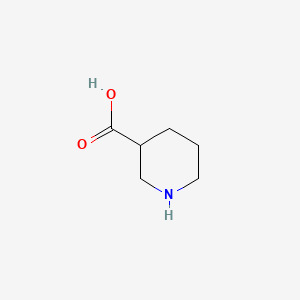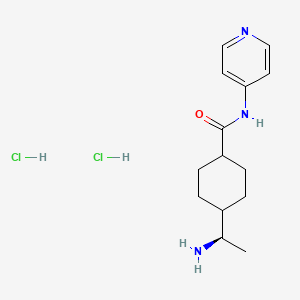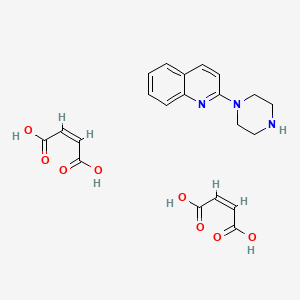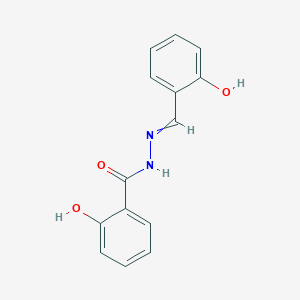
サリチリデンサリチルヒドラジド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
- Its chemical formula suggests a compound of scandium(II) as [Sc²⁺][S²⁻], but it is more accurately described as a pseudo-ionic compound containing [Sc³⁺][S²⁻].
- The remaining electron occupies the conduction band of the solid .
Scandium monosulfide: (ScS) is a gold-colored solid compound.
科学的研究の応用
サリチリデンサリチルヒドラジド:科学研究における用途に関する包括的な分析
1. GABA A 受容体媒介細胞シグナル伝達研究 サリチリデンサリチルヒドラジドは、α2β1γ1δ GABA A 受容体サブタイプに対する強力かつ選択的な阻害剤として同定されており、この受容体によって媒介される細胞シグナル伝達に関する研究にとって重要です .
化学療法関連末梢神経障害: サリチリデンサリチルヒドラジドの化学療法関連末梢神経障害の軽減効果を評価した研究により、その潜在的な治療用途についての洞察が得られています .
男性生殖器系毒性: 組織形態学的調査では、サリチリデンサリチルヒドラジドが男性生殖器系に及ぼす潜在的な毒性効果を評価し、薬理学的調査における安全性を強調しています .
4. GABA A 受容体の選択的阻害 サリチリデンサリチルヒドラジドは、β1含有 GABA A 受容体の選択的阻害剤であり、さまざまな生理学的および病理学的プロセスにおける受容体の役割を理解するために重要です .
作用機序
Target of Action
Salicylidene salicylhydrazide (SCS) is a potent, allosteric, and selective inhibitor of β1-containing GABAA receptors . The GABAA receptor is a type of neurotransmitter receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
SCS interacts with its targets in a selective manner. It has been found to inhibit GABAA receptors containing the β1 subunit . The presence of a β1 subunit is paramount for the inhibition, with changes between α1 and α2, γ1 and γ2, and the presence of a θ subunit having little effect . It is also a chelator of metal ions .
Biochemical Pathways
SCS affects the GABAergic pathway, which plays a crucial role in neuronal signaling. By inhibiting β1-containing GABAA receptors, SCS can modulate the inhibitory effects of GABA in the central nervous system . This could potentially affect various physiological processes, including mood regulation, muscle tone, and sleep cycles.
Pharmacokinetics
Factors such as solubility, stability, and molecular weight can influence how well a compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted .
Result of Action
The molecular and cellular effects of SCS’s action primarily involve the modulation of GABAergic signaling. By selectively inhibiting β1-containing GABAA receptors, SCS can alter neuronal excitability and neurotransmission . In addition, SCS has been found to produce significant protection on tonic, phasic, and capsaicin nociception in a dose-dependent manner in animal models .
Safety and Hazards
生化学分析
Biochemical Properties
Salicylidene salicylhydrazide interacts with β1-containing GABAA receptors . It has been found to inhibit these receptors in a selective manner . The presence of a β1 subunit is paramount for the inhibition .
Cellular Effects
Salicylidene salicylhydrazide has been found to have effects on various types of cells. It has been reported to inhibit the growth of human colon adenocarcinoma cells . In addition, it has been found to have toxicological effects on the male reproductive system in Albino male BALB/c mice .
Molecular Mechanism
Salicylidene salicylhydrazide exerts its effects at the molecular level through its interactions with β1-containing GABAA receptors . It does not bind within the channel region, suggesting that it binds allosterically to a novel site on the GABAA receptor . Threonine 255 and isoleucine 308 within the β1 subunit are required for inhibition by Salicylidene salicylhydrazide .
Temporal Effects in Laboratory Settings
In laboratory settings, Salicylidene salicylhydrazide has been administered to male BALB/c mice at doses of 5, 25, and 50 mg/kg for 7 and 14 days . After 14 days, the 50 mg/kg dose of Salicylidene salicylhydrazide was associated with vacuolization and loosening of germinal epithelium .
Dosage Effects in Animal Models
In animal models, the effects of Salicylidene salicylhydrazide vary with different dosages . At a dose of 50 mg/kg, Salicylidene salicylhydrazide was associated with mild-to-moderate histopathological aberrations .
Metabolic Pathways
The specific metabolic pathways that Salicylidene salicylhydrazide is involved in are not clearly defined in the literature. It is known to interact with β1-containing GABAA receptors , which play a crucial role in the central nervous system.
準備方法
- Scandium monosulfide can be synthesized by heating a mixture of scandium metal and powdered sulfur in the absence of air at 1150 °C for 70 hours:
Sc+S→ScS
特性
| { "Design of the Synthesis Pathway": "The synthesis of Salicylidene salicylhydrazide can be achieved through the condensation reaction between salicylhydrazide and salicylaldehyde.", "Starting Materials": ["Salicylhydrazide", "Salicylaldehyde", "Ethanol", "Sodium hydroxide"], "Reaction": [ "Dissolve 5.0 g of salicylhydrazide in 50 mL of ethanol in a round-bottom flask.", "Add 5.5 g of salicylaldehyde to the flask and mix well.", "Add a few drops of sodium hydroxide solution to the mixture to catalyze the reaction.", "Heat the mixture under reflux for 4-6 hours.", "Allow the mixture to cool to room temperature and filter the resulting solid.", "Wash the solid with ethanol and dry it under vacuum.", "Recrystallize the product from ethanol to obtain pure Salicylidene salicylhydrazide." ] } | |
CAS番号 |
3232-36-8 |
分子式 |
C14H12N2O3 |
分子量 |
256.26 g/mol |
IUPAC名 |
2-hydroxy-N-[(Z)-(2-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H12N2O3/c17-12-7-3-1-5-10(12)9-15-16-14(19)11-6-2-4-8-13(11)18/h1-9,17-18H,(H,16,19)/b15-9- |
InChIキー |
OMCYEZUIYGPHDJ-DHDCSXOGSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=N\NC(=O)C2=CC=CC=C2O)O |
SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2O)O |
正規SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2O)O |
その他のCAS番号 |
3232-36-8 |
ピクトグラム |
Irritant |
同義語 |
Salicylidene salicylhydrazide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of Salicylidene Salicylhydrazide and how does it interact with this target?
A: Salicylidene Salicylhydrazide acts as a selective inhibitor of GABAA receptors containing the β1 subunit []. While its exact mechanism is not fully elucidated, it acts as an antagonist, blocking the binding of GABA to these receptors. This action prevents the usual inhibitory effects of GABA, leading to neuronal excitation.
Q2: What are the potential consequences of Salicylidene Salicylhydrazide's interaction with its target in a biological context?
A: Blocking GABAA receptors can lead to a variety of effects, with the most notable being increased neuronal excitability. This can manifest as convulsions, highlighting the potential for Salicylidene Salicylhydrazide to induce such effects [].
Q3: What research has been done on Salicylidene Salicylhydrazide's effects on living organisms?
A: Studies in albino mice have explored the potential toxicological effects of Salicylidene Salicylhydrazide on the male reproductive system [, ]. These studies involved administering varying doses of the compound to mice and examining the histological changes in their testes after 7 and 14 days.
Q4: What were the key findings of the studies investigating Salicylidene Salicylhydrazide's effects on the male reproductive system in mice?
A: The research indicated that while lower doses of Salicylidene Salicylhydrazide did not produce significant changes, a higher dose (50 mg/kg) administered over 14 days was associated with mild-to-moderate testicular toxicity [, ]. This was evidenced by histological changes such as vacuolization and loosening of the germinal epithelium.
Q5: Is Salicylidene Salicylhydrazide considered safe based on the available research?
A: While the studies in mice suggest that Salicylidene Salicylhydrazide might be relatively safe at lower doses and shorter durations, the observed testicular toxicity at a higher dose highlights the need for further research to fully assess its safety profile [, ]. Further investigation is crucial to determine the potential long-term effects and to establish safe dosage limits.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-[4-(4-Nitrobenzyloxy)phenyl]ethyl]isothiourea mesylate](/img/structure/B1662221.png)
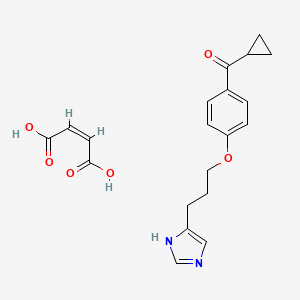
![2-(3,4-dimethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole](/img/structure/B1662223.png)

